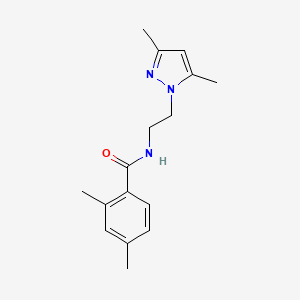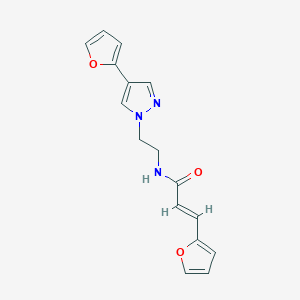
(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The crystal structure of (E)-3-(furan-2-yl)acrylonitrile , a related compound, has been determined. It exhibits a monoclinic crystal system and contains one molecule per asymmetric unit. Weak intermolecular hydrogen bonds are observed in the crystal lattice .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Analysis
Synthesis, Characterization, and Computational Study : The compound (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide has been a subject of synthesis and characterization in various studies. For example, Singh et al. (2014) synthesized a pyrrole chalcone derivative, closely related to the compound , and confirmed its structure through spectroscopic analyses. They also conducted a quantum chemical calculation that showed good correlation with experimental data, indicating potential for computational studies on similar compounds (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).
Enantioselective Synthesis
Enantioselective Ene-Reduction by Marine and Terrestrial Fungi : Jimenez et al. (2019) reported the synthesis of a structurally similar compound, E-2-cyano-3(furan-2-yl) acrylamide, and its ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial-derived fungi. This enantioselective synthesis highlights the biocatalytic potential of fungi in the transformation of such compounds, paving the way for green chemistry applications (Jimenez, D. E. et al., 2019).
Antiviral Activity
Synthesis and In Vitro Antiviral Evaluation : El-Telbani et al. (2011) synthesized a series of 1-arylpyrazole and their glycosides, structurally similar to the compound . They found that most of the synthesized compounds exhibited antiviral activity, with specific compounds showing promising results against vesicular stomatitis virus (El-Telbani, E. M., Ghanem, Sara M., El-Essawy, F. A., & El-Sayed, Ali F., 2011).
Antimicrobial Activity
Synthesis of New Pyrazole and Imidazole Derivatives and Their Antimicrobial Activity : Idhayadhulla et al. (2012) synthesized new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide, and screened them for antimicrobial activity. This study highlights the potential of furan-2-yl based compounds in antimicrobial applications (Idhayadhulla, A., Kumar, R., & Abdul, Nasser, 2012).
Structure Determination and Characterization
Crystal Structure Determination : Kariuki et al. (2022) reported the synthesis and structure determination of a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. They used NMR spectroscopy and single crystal X-ray diffraction for structure determination, emphasizing the importance of these techniques in characterizing acrylamide derivatives (Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., & El‐Hiti, G., 2022).
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(6-5-14-3-1-9-21-14)17-7-8-19-12-13(11-18-19)15-4-2-10-22-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUCFOVLDUXBLW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

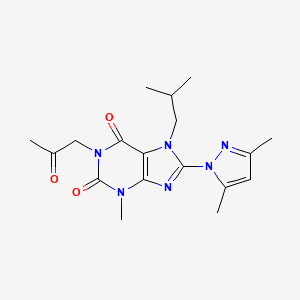
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2795512.png)
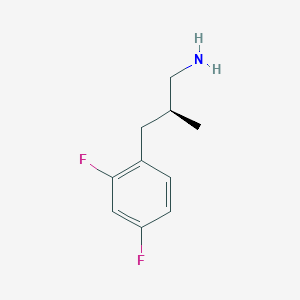
![N-(1-cyano-1-cyclopropylethyl)-2-{[(4-fluorophenyl)(phenyl)methyl]amino}acetamide](/img/structure/B2795514.png)
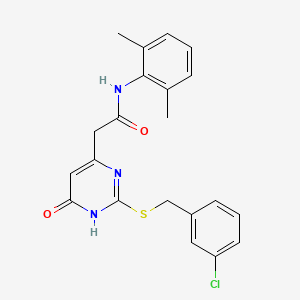
![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)


